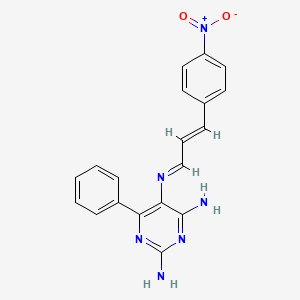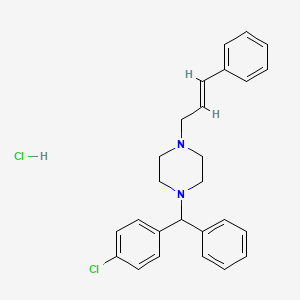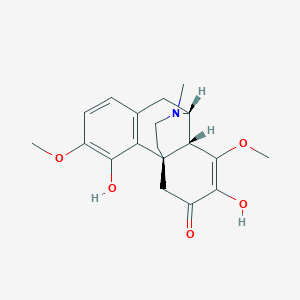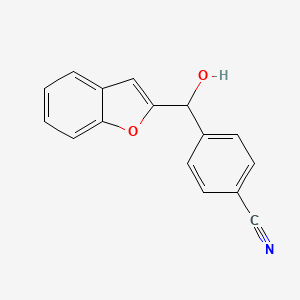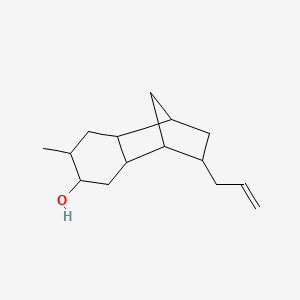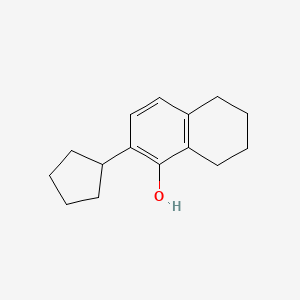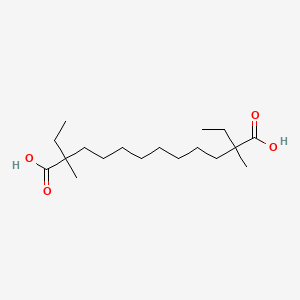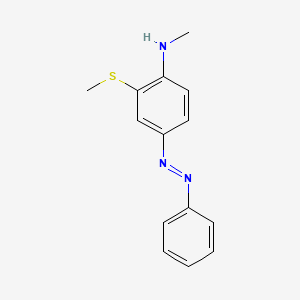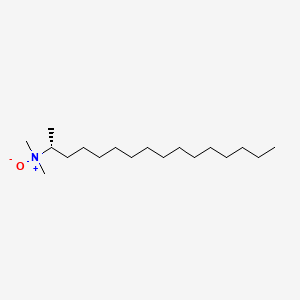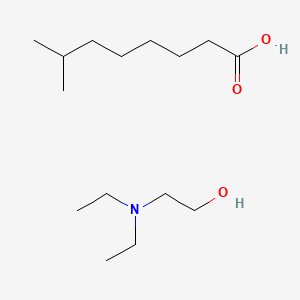
Einecs 299-088-3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The preparation of isononanoic acid, compound with 2-(diethylamino)ethanol (1:1), involves the reaction of isononanoic acid with 2-(diethylamino)ethanol in a 1:1 molar ratio. The reaction is typically carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve the use of catalysts and specific reaction conditions to optimize yield and purity .
Chemical Reactions Analysis
Isononanoic acid, compound with 2-(diethylamino)ethanol (1:1), undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: It can be reduced using suitable reducing agents to yield reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions.
Scientific Research Applications
Isononanoic acid, compound with 2-(diethylamino)ethanol (1:1), has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of other chemical compounds.
Biology: The compound is studied for its potential biological activities and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications and effects on various biological pathways.
Mechanism of Action
The mechanism of action of isononanoic acid, compound with 2-(diethylamino)ethanol (1:1), involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Isononanoic acid, compound with 2-(diethylamino)ethanol (1:1), can be compared with other similar compounds, such as:
Isononanoic acid: A carboxylic acid used in the production of esters and lubricants.
Properties
CAS No. |
93843-10-8 |
|---|---|
Molecular Formula |
C15H33NO3 |
Molecular Weight |
275.43 g/mol |
IUPAC Name |
2-(diethylamino)ethanol;7-methyloctanoic acid |
InChI |
InChI=1S/C9H18O2.C6H15NO/c1-8(2)6-4-3-5-7-9(10)11;1-3-7(4-2)5-6-8/h8H,3-7H2,1-2H3,(H,10,11);8H,3-6H2,1-2H3 |
InChI Key |
JSBARRVPDWPZCN-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CCO.CC(C)CCCCCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


